
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of mesityl imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Carboxy-3-methylbutyl Group: This step involves the addition of the (S)-3-(1-Carboxy-3-methylbutyl) group to the imidazolium core through a nucleophilic substitution reaction.
Anion Exchange: The final step involves the exchange of the counterion with hexafluorophosphate to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Materials Science: It can be incorporated into materials for advanced applications, such as ionic liquids and conductive polymers.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The mesityl group and imidazolium core play crucial roles in its reactivity and binding affinity. The hexafluorophosphate anion may also influence its solubility and stability in various environments.
Comparación Con Compuestos Similares
Similar Compounds
1-Mesityl-3-methylimidazolium hexafluorophosphate: Similar structure but lacks the carboxy-3-methylbutyl group.
1-Butyl-3-methylimidazolium hexafluorophosphate: Similar imidazolium core but different alkyl substituents.
Uniqueness
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the (S)-3-(1-Carboxy-3-methylbutyl) group, which imparts specific stereochemistry and reactivity. This makes it distinct from other imidazolium salts and potentially useful in specialized applications.
Propiedades
Fórmula molecular |
C18H25F6N2O2P |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate |
InChI |
InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1 |
Clave InChI |
DJWTWRDIEAJVBL-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)


![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)
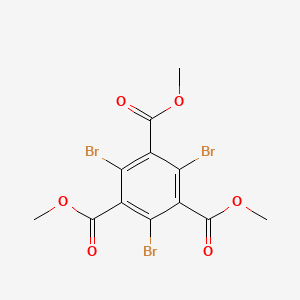

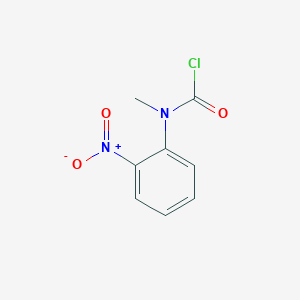
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)

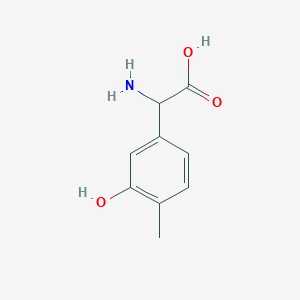
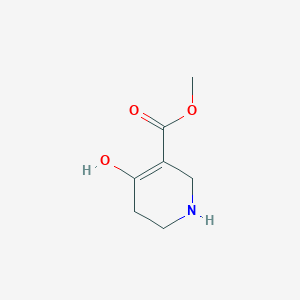
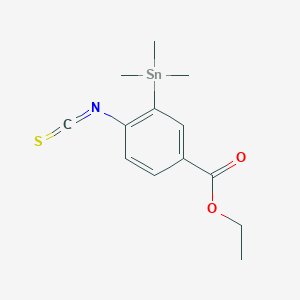
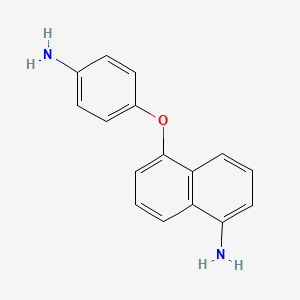
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
